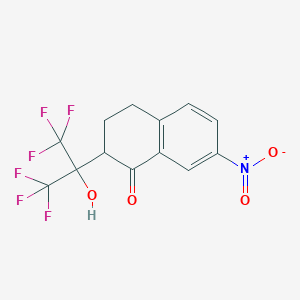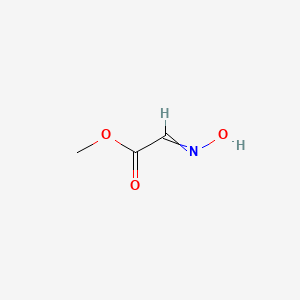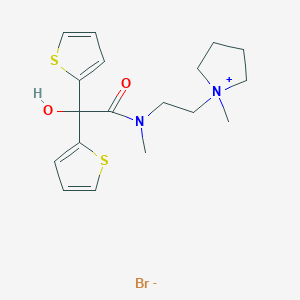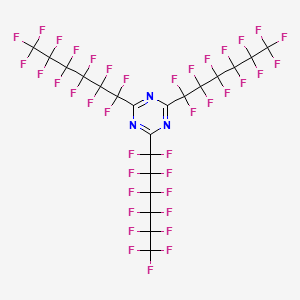
2,4,6-Tris(tridecafluorohexyl)-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Tris(tridecafluorohexyl)-1,3,5-triazine is a fluorinated triazine compound known for its unique chemical properties and applications. The presence of multiple fluorine atoms imparts significant hydrophobicity and chemical stability, making it valuable in various scientific and industrial fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(tridecafluorohexyl)-1,3,5-triazine typically involves the reaction of 1,3,5-triazine with tridecafluorohexyl groups under controlled conditions. One common method includes the use of a nucleophilic substitution reaction where tridecafluorohexyl halides react with a triazine precursor in the presence of a base . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors to ensure consistency and purity. The process may include multiple purification steps such as distillation and recrystallization to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Tris(tridecafluorohexyl)-1,3,5-triazine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing fluorine atoms.
Oxidation and Reduction: While the compound is generally resistant to oxidation due to its fluorinated nature, specific conditions can lead to oxidation or reduction reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong bases for nucleophilic substitution and oxidizing agents for oxidation reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent degradation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted triazine derivatives .
Scientific Research Applications
2,4,6-Tris(tridecafluorohexyl)-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for creating complex molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the production of high-performance materials, coatings, and surfactants.
Mechanism of Action
The mechanism of action of 2,4,6-Tris(tridecafluorohexyl)-1,3,5-triazine involves its interaction with molecular targets through hydrophobic interactions and electron-withdrawing effects of the fluorine atoms. These interactions can influence the compound’s reactivity and stability in various environments .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tris(trifluoromethyl)phenyl-lithium: Another fluorinated compound with similar hydrophobic properties.
2,4,6-Tris(2-pyridyl)-triazine: Known for its coordination chemistry and use in metal complex formation.
2,4,6-Tri-tert-butylphenol: A phenol derivative with steric hindrance and antioxidant properties.
Uniqueness
2,4,6-Tris(tridecafluorohexyl)-1,3,5-triazine stands out due to its high degree of fluorination, which imparts exceptional chemical stability and hydrophobicity. This makes it particularly useful in applications requiring resistance to harsh chemical environments and low surface energy .
Properties
CAS No. |
25761-65-3 |
|---|---|
Molecular Formula |
C21F39N3 |
Molecular Weight |
1035.2 g/mol |
IUPAC Name |
2,4,6-tris(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-1,3,5-triazine |
InChI |
InChI=1S/C21F39N3/c22-4(23,7(28,29)10(34,35)13(40,41)16(46,47)19(52,53)54)1-61-2(5(24,25)8(30,31)11(36,37)14(42,43)17(48,49)20(55,56)57)63-3(62-1)6(26,27)9(32,33)12(38,39)15(44,45)18(50,51)21(58,59)60 |
InChI Key |
ZGVPYGSJGGGJLD-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NC(=NC(=N1)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



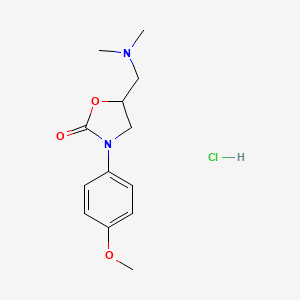
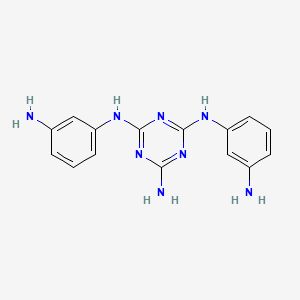
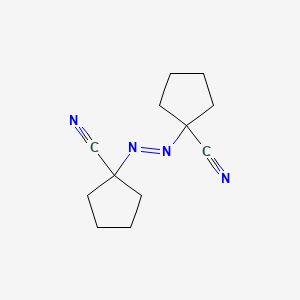
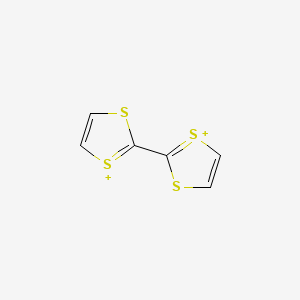
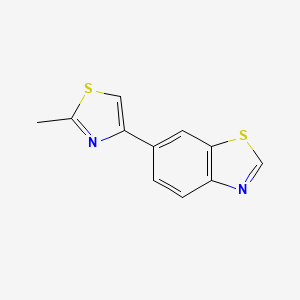
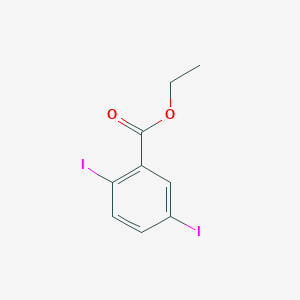
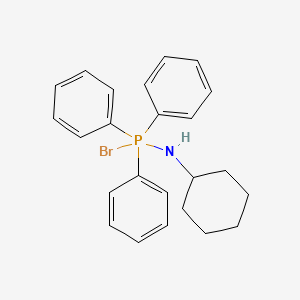
![Octadecahydrocyclopenta[15]annulene](/img/structure/B14684344.png)
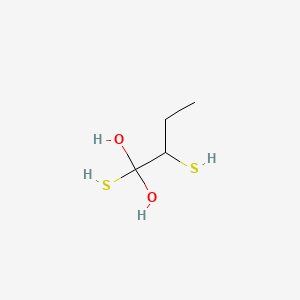
![N-[bis(aziridin-1-yl)phosphoryl]-4-methylbenzamide](/img/structure/B14684349.png)
